molecular formula C17H15ClFN5OS3 B11409676 5-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11409676
M. Wt: 456.0 g/mol
InChI Key: CNQRBCBPPSGHHR-UHFFFAOYSA-N
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Description

5-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the 1,3,4-thiadiazole ring: This step involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 2-fluorobenzyl group: This is achieved through a nucleophilic substitution reaction where the thiadiazole intermediate reacts with 2-fluorobenzyl chloride in the presence of a base.

    Formation of the pyrimidine ring: The intermediate is then subjected to cyclization with a suitable diester or diketone to form the pyrimidine ring.

    Chlorination and sulfanylation: The final steps involve chlorination of the pyrimidine ring and subsequent sulfanylation with propylthiol to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(2-fluorobenzyl)-2,1,3-benzothiadiazol-4-amine
  • 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15ClFN5OS3

Molecular Weight

456.0 g/mol

IUPAC Name

5-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H15ClFN5OS3/c1-2-7-26-15-20-8-11(18)13(21-15)14(25)22-16-23-24-17(28-16)27-9-10-5-3-4-6-12(10)19/h3-6,8H,2,7,9H2,1H3,(H,22,23,25)

InChI Key

CNQRBCBPPSGHHR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)Cl

Origin of Product

United States

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